(2-Methylaziridin-1-yl)(3-methylphenyl)methanone
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Overview
Description
(2-Methylaziridin-1-yl)(m-tolyl)methanone is an organic compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol It is a member of the aziridine family, which is characterized by a three-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylaziridin-1-yl)(m-tolyl)methanone typically involves the reaction of 2-methylaziridine with m-tolylmethanone under controlled conditions. One common method involves the use of anhydrous tetrahydrofuran (THF) as a solvent and n-butyl lithium as a reagent. The reaction is carried out at low temperatures, around -78°C, to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for (2-Methylaziridin-1-yl)(m-tolyl)methanone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methylaziridin-1-yl)(m-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridines.
Scientific Research Applications
(2-Methylaziridin-1-yl)(m-tolyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the reactivity of the aziridine ring.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methylaziridin-1-yl)(m-tolyl)methanone involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in the synthesis of polyamines and other complex molecules. The compound can also interact with biological molecules, leading to potential antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylaziridin-1-yl)(o-tolyl)methanone
- (2-Methylaziridin-1-yl)(p-tolyl)methanone
Uniqueness
(2-Methylaziridin-1-yl)(m-tolyl)methanone is unique due to the position of the methyl group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. Compared to its ortho and para isomers, the meta isomer has distinct steric and electronic properties that make it suitable for specific applications in synthesis and research .
Properties
CAS No. |
21384-43-0 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2-methylaziridin-1-yl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C11H13NO/c1-8-4-3-5-10(6-8)11(13)12-7-9(12)2/h3-6,9H,7H2,1-2H3 |
InChI Key |
JTMBESZNZQCEKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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